[3-(Cyclohexylmethoxy)phenyl]boronic acid
Overview
Description
[3-(Cyclohexylmethoxy)phenyl]boronic acid: is a boronic acid derivative that belongs to the group of arylboronic acids. It has the molecular formula C13H19BO3 and a molecular weight of 234.1 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclohexylmethoxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with cyclohexylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [3-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [3-(Cyclohexylmethoxy)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors .
Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit proteases and other enzymes involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism by which [3-(Cyclohexylmethoxy)phenyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. This interaction is particularly significant in enzyme inhibition, where the boronic acid group binds to the active site of enzymes, blocking their activity. The molecular targets often include enzymes with serine or threonine residues, which form stable complexes with the boronic acid group .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the cyclohexylmethoxy group.
4-(Cyclohexylmethoxy)phenylboronic acid: A positional isomer with the cyclohexylmethoxy group at a different position on the phenyl ring.
3-(Cyclohexylmethoxy)phenylboronic ester: An ester derivative with different reactivity and solubility properties.
Uniqueness: [3-(Cyclohexylmethoxy)phenyl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and binding properties. The presence of the cyclohexylmethoxy group enhances its hydrophobic interactions and may improve its binding affinity to certain targets compared to simpler boronic acids.
Properties
IUPAC Name |
[3-(cyclohexylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11,15-16H,1-3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVYSTNQUGABIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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